REACTION_CXSMILES
|
[CH3:1][NH:2][S:3](Cl)(=[O:5])=[O:4].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][S:3](=[O:5])(=[O:4])[NH:2][CH3:1])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)Cl
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling was removed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the triethylamine hydrochloride
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with dilute HCl (6 ml of 37% hydrochloric acid in 60 ml water)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
EXTRACTION
|
Details
|
The organic layer was then extracted with dilute potassium carbonate (8.0 g in 80 ml water)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CONCENTRATION
|
Details
|
The methylene chloride layer was concentrated to 21.7 g of yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
STIRRING
|
Details
|
The solid was stirred in a mixture of 10 ml toluene and 63 ml petroleum ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)OS(NC)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |